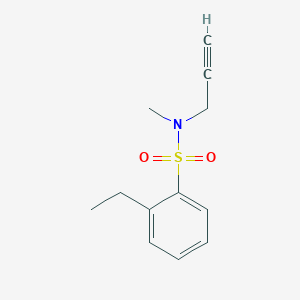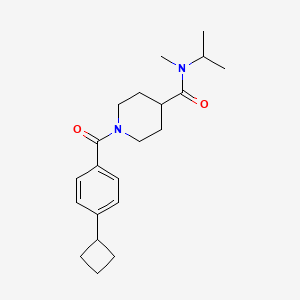![molecular formula C13H13ClN2O2 B7678283 2-[(2-Chloro-5-methoxyphenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7678283.png)
2-[(2-Chloro-5-methoxyphenyl)methyl]-6-methylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloro-5-methoxyphenyl)methyl]-6-methylpyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Cmpd-7 and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-5-methoxyphenyl)methyl]-6-methylpyridazin-3-one involves the inhibition of various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinase C (PKC), which is involved in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to have anti-inflammatory effects by reducing the production of inflammatory mediators. It has also been found to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been found to have anti-microbial effects by inhibiting the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(2-Chloro-5-methoxyphenyl)methyl]-6-methylpyridazin-3-one in lab experiments include its well-defined mechanism of action, its ability to inhibit multiple enzymes and signaling pathways, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 2-[(2-Chloro-5-methoxyphenyl)methyl]-6-methylpyridazin-3-one. These include further studies on its potential therapeutic applications, the development of more efficient synthesis methods, and the exploration of its effects on other cellular signaling pathways. Additionally, the use of this compound as a tool for studying cellular signaling pathways and as a potential drug candidate for neurodegenerative diseases warrants further investigation.
Synthesis Methods
The synthesis of 2-[(2-Chloro-5-methoxyphenyl)methyl]-6-methylpyridazin-3-one involves a multi-step process that includes the reaction of 2-chloro-5-methoxybenzaldehyde and 2-methyl-3-nitropyridine, followed by reduction and cyclization reactions. This synthesis method has been refined over the years to improve the yield and purity of the compound.
Scientific Research Applications
2-[(2-Chloro-5-methoxyphenyl)methyl]-6-methylpyridazin-3-one has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in treating neurodegenerative diseases and as a tool for studying cellular signaling pathways.
Properties
IUPAC Name |
2-[(2-chloro-5-methoxyphenyl)methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-3-6-13(17)16(15-9)8-10-7-11(18-2)4-5-12(10)14/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPYQCSQRPZLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2=C(C=CC(=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B7678202.png)


![N-benzyl-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide](/img/structure/B7678225.png)
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-fluoro-5-methylbenzamide](/img/structure/B7678227.png)
![5-[(2-fluorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide](/img/structure/B7678233.png)
![Ethyl 2-[tert-butyl-(4-cyano-2-methylbenzoyl)amino]acetate](/img/structure/B7678234.png)
![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfonyl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7678241.png)
![4-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B7678251.png)
![4-(cyclopropanecarbonyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7678258.png)
![4-[[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]pyridin-2-amine](/img/structure/B7678280.png)

![4-[(3-Methoxy-4-methylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7678304.png)
![5-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7678305.png)
